
PD 198306
Vue d'ensemble
Description
PD 198306 est un dérivé d'amino-benzamide perméable aux cellules qui agit comme un inhibiteur puissant et non compétitif de l'ATP de la kinase 1/2 de la protéine kinase activée par le mitogène (MEK1/2). Il présente une excellente sélectivité par rapport à la kinase régulée par le signal extracellulaire (ERK), la c-Src, les kinases dépendantes des cyclines (Cdk) et la phosphatidylinositol 3-kinase γ (PI 3-Kγ) . This compound est connu pour sa capacité à inhiber l'activité de la MEK dans les fibroblastes synoviaux à des concentrations allant de 30 à 100 nM .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de PD 198306 implique la préparation de N-(cyclopropylméthoxy)-3,4,5-trifluoro-2-[(4-iodo-2-méthylphényl)amino]-benzamide. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau d'amino-benzamide : La structure du noyau est synthétisée en faisant réagir l'acide 3,4,5-trifluoro-2-nitrobenzoïque avec le cyclopropylméthanol dans des conditions appropriées pour former l'ester correspondant. Cet ester est ensuite réduit en noyau d'amino-benzamide.
Introduction du groupe iodo-méthylphényle : Le noyau d'amino-benzamide est ensuite mis à réagir avec la 4-iodo-2-méthylaniline pour introduire le groupe iodo-méthylphényle, formant le composé final this compound.
Méthodes de production industrielle
Les méthodes de production industrielle de this compound ne sont pas largement documentées dans la littérature. La synthèse implique généralement des techniques de synthèse organique standard, y compris l'estérification, la réduction et la formation d'amide, suivies d'étapes de purification telles que la recristallisation ou la chromatographie pour obtenir une pureté élevée .
Analyse Des Réactions Chimiques
Types de réactions
PD 198306 subit diverses réactions chimiques, notamment :
Réactions de substitution : Le composé peut subir des réactions de substitution, en particulier impliquant les groupes trifluorométhyle et iodo.
Oxydation et réduction : This compound peut participer à des réactions d'oxydation et de réduction, bien que celles-ci soient moins courantes dans ses applications typiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans la synthèse et les réactions de this compound comprennent :
- Cyclopropylméthanol
- Acide 3,4,5-trifluoro-2-nitrobenzoïque
- 4-iodo-2-méthylaniline
- Des agents réducteurs tels que le palladium sur carbone (Pd/C) pour les réactions d'hydrogénation .
Principaux produits formés
Le principal produit formé à partir de la synthèse de this compound est la N-(cyclopropylméthoxy)-3,4,5-trifluoro-2-[(4-iodo-2-méthylphényl)amino]-benzamide. D'autres sous-produits peuvent inclure des matières premières non réagies et des sous-produits provenant de réactions incomplètes .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme inhibiteur sélectif dans les études impliquant les voies MEK1/2.
Biologie : Employé dans la recherche sur la signalisation cellulaire et l'activité des kinases.
Médecine : Enquête sur ses effets thérapeutiques potentiels dans des affections telles que la douleur neuropathique et l'arthrose
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant la MEK1/2.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement la MEK1/2, qui sont des composants clés de la voie de la protéine kinase activée par le mitogène (MAPK). Cette inhibition empêche la phosphorylation et l'activation de ERK1/2, conduisant à une réduction des événements de signalisation en aval. Le mécanisme d'inhibition non compétitif de l'ATP du composé lui permet de se lier à la MEK1/2 sans entrer en compétition avec l'ATP, offrant une haute sélectivité et une grande puissance .
Applications De Recherche Scientifique
Applications in Pain Management
One of the prominent applications of PD 198306 is its role in neuropathic pain management. Research has demonstrated that intrathecal administration of this compound effectively reduces allodynia in animal models of neuropathic pain, specifically the streptozocin-induced diabetic neuropathy and chronic constriction injury (CCI) models. The antihyperalgesic effects correlate with a decrease in active ERK1 and ERK2 levels in the lumbar spinal cord, indicating its potential as a treatment for chronic pain conditions.
Data Table: Effects of this compound on Neuropathic Pain Models
Model | Route of Administration | Dose (μg) | Effect |
---|---|---|---|
Streptozocin-induced neuropathy | Intrathecal | 1-30 | Dose-dependent reduction in static allodynia |
Chronic constriction injury | Intrathecal | 1-30 | Significant reduction in hyperalgesia |
Applications in Cancer Treatment
This compound has also been explored for its efficacy in enhancing cancer therapies. A study identified this compound as part of a combination therapy that enhances the efficacy of sorafenib, a drug used to treat hepatocellular carcinoma. The combination was shown to synergistically inhibit the MEK-ERK pathway and induce apoptosis in cancer cells.
Case Study: Combination Therapy with Sorafenib
In a recent study involving hepatocellular carcinoma:
- Objective : To evaluate the effectiveness of this compound combined with sorafenib.
- Findings : The combination led to enhanced inhibition of cell growth and increased apoptosis rates compared to either drug alone.
- : this compound may serve as a valuable adjunct therapy to improve outcomes in patients treated with sorafenib.
Other Notable Applications
- Cellular Signaling Studies : this compound is utilized in research exploring cellular signaling mechanisms, particularly those involving the MAPK pathway.
- Neuroscience Research : Its effects on neuronal excitability and plasticity are being studied to understand chronic pain mechanisms better.
Mécanisme D'action
PD 198306 exerts its effects by selectively inhibiting MEK1/2, which are key components of the mitogen-activated protein kinase (MAPK) pathway. This inhibition prevents the phosphorylation and activation of ERK1/2, leading to a reduction in downstream signaling events. The compound’s non-ATP-competitive inhibition mechanism allows it to bind to MEK1/2 without competing with ATP, providing high selectivity and potency .
Comparaison Avec Des Composés Similaires
PD 198306 est comparé à d'autres inhibiteurs de la MEK tels que CI-1040 et U0126. Bien que tous ces composés inhibent la MEK1/2, this compound est unique en raison de son mécanisme d'inhibition non compétitif de l'ATP et de sa haute sélectivité par rapport aux autres kinases . Des composés similaires incluent :
CI-1040 : Un inhibiteur de la MEK compétitif de l'ATP avec un profil de sélectivité différent.
U0126 : Un autre inhibiteur de la MEK avec un mécanisme d'action et une sélectivité distincts.
Activité Biologique
PD 198306 is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) kinase 1/2 (MEK1/2), with significant implications in various biological processes, particularly in pain management and cancer therapy. This article provides a comprehensive overview of its biological activity, including its mechanism of action, effects on cellular pathways, and relevant case studies.
- Chemical Name : N-(Cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino]-benzamide
- Molecular Formula : C₁₈H₁₆F₃IN₂O₂
- CAS Number : 212631-61-3
- IC50 Values :
This compound exerts its biological effects primarily through the inhibition of the MEK1/2 pathway, which is crucial for the activation of extracellular signal-regulated kinases (ERKs). By blocking MEK activity, this compound prevents the phosphorylation and activation of ERKs, thereby interfering with downstream signaling pathways involved in cell proliferation and survival.
Key Findings:
- Inhibition of ERK Activation : this compound significantly reduces the levels of active ERK1 and ERK2 in various models, including those induced by neuropathic pain .
- Antihyperalgesic Effects : In animal models, this compound has demonstrated dose-dependent antihyperalgesic effects, effectively blocking static allodynia associated with neuropathic pain conditions such as streptozocin-induced hyperalgesia and chronic constriction injury (CCI) models .
Case Study: Neuropathic Pain Models
In a study investigating the effects of this compound on neuropathic pain:
- Methodology : Intrathecal administration was performed using doses ranging from 1 to 30 µg.
- Results :
- The minimum effective dose (MED) was identified at 3 µg, which significantly blocked static allodynia after treatment.
- Higher doses (10 µg and above) completely inhibited allodynia for up to two hours post-administration.
- Western blot analysis confirmed a reduction in active ERK1 and ERK2 levels following treatment with this compound .
Cellular Studies
This compound has been evaluated for its effects on various cancer cell lines. In vitro studies revealed:
- Cell Viability Assays : Using Alamar Blue assays, this compound showed potent inhibition of cell proliferation across different human prostate cancer cell lines. The compound exhibited stronger inhibition compared to other MEK inhibitors like U0126 and PD98059 .
Cell Line | Concentration (µM) | Viability (%) |
---|---|---|
CWR22 | 10 | ~70 |
PC3 | 10 | ~65 |
DU145 | 10 | ~60 |
Summary of Biological Activities
- Pain Management : Effective in blocking neuropathic pain through MEK inhibition.
- Cancer Therapy : Demonstrates potential as an anti-proliferative agent in various cancer cell lines.
Q & A
Basic Research Questions
Q. What is the mechanism of action of PD 198306 in inhibiting MEK/ERK signaling?
this compound is a non-ATP competitive, allosteric inhibitor of MEK1/2, binding to a site adjacent to the ATP-binding pocket. It selectively blocks MEK1/2 kinase activity (IC₅₀ = 8 nM) without affecting closely related kinases like ERK, c-Src, or PI3Kγ (IC₅₀ >1.0 µM) . Methodologically, its inhibition can be validated via:
- Western blotting for phosphorylated ERK1/2 (pERK) in cellular models (e.g., streptozocin-induced diabetic rats).
- Kinase selectivity panels to rule off-target effects.
Q. What experimental models are commonly used to study this compound’s antihyperalgesic effects?
this compound is tested in neuropathic pain models, including:
- Streptozocin-induced diabetic neuropathy : Measures mechanical allodynia (e.g., von Frey filament testing) and ERK1 activation in lumbar spinal cord tissue .
- Chronic constriction injury (CCI) : Evaluates dose-dependent reversal of static allodynia (e.g., paw withdrawal thresholds) with intrathecal or systemic administration (1–30 μg/10 µl) .
- In vitro neuronal cultures : Assess Tha-Crimson/Tha-GFP replication inhibition (30–50% at 10 μM) .
Q. How does this compound compare to other MEK inhibitors like CI-1040?
Unlike ATP-competitive inhibitors (e.g., CI-1040), this compound’s allosteric mechanism provides higher selectivity for MEK1/2. Key distinctions include:
- Lower off-target activity : CI-1040 inhibits MEK1/2 at IC₅₀ = 17 nM but shows broader kinase interactions .
- Functional outcomes : this compound reduces ERK1 activation in pain models, while CI-1040 is primarily studied in cancer (e.g., EBV+ B-cell apoptosis) .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s effects on ERK phosphorylation across studies?
Some studies report this compound reduces pERK in diabetic neuropathy , while others note increased nuclear pERK when combined with cannabinoid receptor agonists (e.g., GP 1a) . Potential explanations:
- Context-dependent signaling : Cannabinoid receptor activation may override MEK inhibition via cross-talk (e.g., DUSP5 modulation) .
- Dose and timing : Higher concentrations (e.g., 10 μM) or prolonged exposure might trigger feedback loops.
- Experimental validation : Use time-course assays and cell-type-specific models (e.g., neurons vs. immune cells) to clarify context .
Q. What experimental designs are recommended for studying this compound in cancer models?
this compound shows selective toxicity in EBV+ B-cell lines (e.g., LCLs) but not EBV- cells. Key considerations:
- Model selection : Use EBV+ vs. EBV- paired cell lines (e.g., BL41 vs. BL41-B95-8) to isolate MEK-dependent effects .
- Endpoint assays : Measure apoptosis via Annexin V/PI staining and validate with RNAi targeting MEK1/2 .
- Combination therapies : Test synergies with Src inhibitors (e.g., PP2) to enhance selectivity .
Q. How does this compound interact with dual-specificity phosphatases (DUSPs)?
this compound disrupts DUSP-mediated dephosphorylation of ERK/JNK, prolonging MAPK activity. Methodological approaches:
- Co-treatment studies : Combine this compound with DUSP inhibitors (e.g., VX-745) to assess additive effects on ERK activation .
- Phosphoproteomics : Map temporal changes in ERK/JNK phosphorylation in DUSP5-knockout models .
Q. What are the challenges in translating this compound’s in vitro efficacy to in vivo systems?
- Bioavailability : this compound is orally bioavailable but requires optimization for CNS penetration in pain models .
- Temporal dynamics : Effects peak at 30–60 min post-administration, necessitating precise dosing schedules in behavioral assays .
- Species differences : Validate cross-species kinase selectivity using recombinant kinase assays .
Q. Methodological Recommendations
- Dose standardization : Start with 1–30 μg/10 µl (intrathecal) or 10 μM (in vitro) for neuropathic pain models .
- Controls : Include ATP-competitive MEK inhibitors (e.g., CI-1040) and vehicle controls to isolate allosteric effects .
- Data interpretation : Use phospho-specific antibodies (e.g., pElk-1) to confirm downstream ERK pathway modulation .
Propriétés
IUPAC Name |
N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-(4-iodo-2-methylanilino)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3IN2O2/c1-9-6-11(22)4-5-14(9)23-17-12(7-13(19)15(20)16(17)21)18(25)24-26-8-10-2-3-10/h4-7,10,23H,2-3,8H2,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAXDAKQGVISBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC2=C(C(=C(C=C2C(=O)NOCC3CC3)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433306 | |
Record name | PD 198306 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212631-61-3 | |
Record name | PD-198306 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212631613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PD 198306 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD-198306 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ5121ZGT3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.